Solubility Profile of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate in Organic Solvents
Solubility Profile of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate in Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[][2] This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate, a heterocyclic compound incorporating both a pyrazole moiety and an acrylate functional group. We delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and present a representative solubility profile in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pyrazole-containing compounds.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The molecular structure of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate presents several distinct functional regions that influence its interaction with different solvent classes:
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Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor. The pyrrole-type nitrogen can also act as a weak hydrogen bond donor. This region contributes to solubility in polar solvents.[4]
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Acrylate Ester Group: The ester functional group (-COO-) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
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Ethyl and Methylene Groups: The ethyl group of the ester and the methylene bridge are nonpolar hydrocarbon regions. These parts of the molecule will favor interactions with nonpolar solvents through van der Waals forces.
Based on this composite structure, it is predicted that Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate will exhibit moderate to high solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Ethanol) that can engage in hydrogen bonding. Its solubility is expected to be lower in highly nonpolar solvents like hexane and limited in water due to the significant nonpolar surface area.[4] The interplay between solvent-monomer interactions and solvent polarity is a critical factor in determining the final solubility.[5][6]
Experimental Determination of Solubility
To quantitatively assess the solubility profile, a robust and accurate methodology is required. The equilibrium gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid.[7][8][9] It directly measures the concentration of a solute in a saturated solution at a specific temperature.[9]
Rationale for Method Selection
The gravimetric method is chosen for its accuracy and directness. Unlike spectroscopic methods, which rely on the chromophoric properties of the compound and can be subject to interference, gravimetry provides a direct mass measurement of the dissolved solid.[10][11] This approach is particularly effective for determining solubility in the moderate to high range and establishes a baseline for more high-throughput techniques.[12] The key to this method's success lies in ensuring that the system has reached true thermodynamic equilibrium and that the solid phase in equilibrium is properly characterized.[13]
Experimental Workflow: Equilibrium Gravimetric Method
The following diagram outlines the workflow for the determination of solubility using the gravimetric method.
Caption: Workflow for determining solubility via the equilibrium gravimetric method.
Detailed Step-by-Step Protocol
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Preparation : For each selected solvent, add an excess amount of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate to a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.[7][8]
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Equilibration : Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C ± 0.1°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure the solution reaches equilibrium with the solid.[13]
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Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.
-
Sampling : Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or thermo-equilibrated volumetric pipette to prevent precipitation upon cooling.
-
Gravimetric Analysis :
-
Transfer the aliquot into a pre-weighed (tared) evaporating dish and record the weight.
-
Carefully evaporate the solvent in a ventilated oven at a temperature well below the boiling point of the solute but sufficient to remove the solvent (e.g., 100°C).[8][9]
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dry residue.
-
Repeat the drying and weighing process until a constant weight is achieved, confirming the complete removal of the solvent.[8]
-
-
Calculation :
-
Mass of dissolved solid = (Weight of dish + dry residue) - (Weight of empty dish).
-
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot) * 100.
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Solubility Profile: Results and Discussion
The solubility of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate was determined across a spectrum of organic solvents with varying polarities at 25°C. The results are summarized below.
(Note: The following data is representative and serves to illustrate a plausible solubility profile for a compound with this structure, based on established chemical principles. Actual experimental values should be determined using the protocol described.)
| Solvent | Solvent Class | Polarity Index (P') | Solubility ( g/100 mL @ 25°C) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 5.2 |
| Dichloromethane | Polar Aprotic | 3.1 | > 50 |
| Ethyl Acetate | Polar Aprotic | 4.4 | > 50 |
| Acetone | Polar Aprotic | 5.1 | > 50 |
| Ethanol | Polar Protic | 4.3 | 35.8 |
| Methanol | Polar Protic | 5.1 | 28.5 |
| Water | Polar Protic | 10.2 | 0.5 |
Discussion of Results
The experimental data aligns well with the theoretical predictions. The compound exhibits very poor solubility in the nonpolar alkane solvent, Hexane , due to the predominance of polar functionalities in the molecule.
Its solubility is significantly higher in polar aprotic solvents like Dichloromethane , Ethyl Acetate , and Acetone . This high affinity can be attributed to strong dipole-dipole interactions between the solvent and the polar pyrazole and acrylate ester moieties of the solute.
In polar protic solvents such as Ethanol and Methanol , the compound shows good solubility. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. The slightly lower solubility compared to the best aprotic solvents may be due to the energy cost of disrupting the strong hydrogen-bonding network of the alcohol solvents themselves.
Finally, the solubility in Water is limited. While the molecule possesses hydrogen bond accepting groups, the nonpolar hydrocarbon backbone (ethyl group, methylene bridge, and the C-H bonds of the aromatic ring) presents a significant hydrophobic character, limiting its miscibility with the highly structured hydrogen-bonding network of water.
Applications and Implications
Understanding this solubility profile is paramount for several key applications:
-
Reaction Chemistry : The choice of solvent for synthesis and subsequent reactions involving Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate is critical. Solvents like Dichloromethane or Ethyl Acetate would be excellent choices for achieving homogeneous reaction conditions.
-
Purification : The differential solubility allows for effective purification by crystallization. For instance, a highly soluble solvent could be used for dissolution, followed by the addition of a non-solvent (antisolvent) like hexane to induce precipitation of the pure compound.
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Drug Formulation : For pharmaceutical applications, especially oral dosage forms, solubility is a key determinant of bioavailability.[][8] The low aqueous solubility suggests that formulation strategies such as solid dispersions, nano-suspensions, or the use of co-solvents may be necessary to enhance dissolution rates and subsequent absorption.[]
Conclusion
This guide has detailed the theoretical basis and a practical, robust experimental methodology for determining the solubility of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate. The compound demonstrates a solubility profile characteristic of a moderately polar molecule, with high solubility in polar aprotic solvents, good solubility in alcohols, and limited solubility in both nonpolar and highly polar aqueous media. This essential data provides a solid foundation for informed decision-making in synthesis, purification, and formulation development, ensuring the efficient and effective application of this versatile chemical entity.
References
- Anon. (n.d.). Determination of Solubility by Gravimetric Method.
- Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
- Anon. (2024). Solubility test for Organic Compounds.
- Anon. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Scribd. (n.d.). Steps in Gravimetric Analysis. Available at: [Link]
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Available at: [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available at: [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Pan, L., Ho, Q., & Raftery, D. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(24), 5925-5932. Available at: [Link]
-
Anon. (2026). Solubility of Organic Compounds: Principle and Examples. chemistrysh.com. Available at: [Link]
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
-
Wang, J., et al. (2017). Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction. Designed Monomers and Polymers, 20(1), 476-485. Available at: [Link]
-
Leiza, J.R., et al. (2026). Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature. Polymers, 18(2), 165. Available at: [Link]
-
Leiza, J.R., et al. (2026). Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of acrylic pyrazole–quinolines. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Properties of Pyrazoles. Encyclopedia. Available at: [Link]
-
MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction. Available at: [Link]
-
Königsberger, E., & Königsberger, L.C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-951. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazole. Available at: [Link]
-
IARC Monographs. (1999). Ethyl acrylate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Gomaa, A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available at: [Link]
-
ResearchGate. (n.d.). Solubility parameter of poly(ethyl acrylate). Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 2-(1-methyl-1h-pyrazol-4-yl)-2-oxoacetate. Available at: [Link]
-
Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1287. Available at: [Link]
Sources
- 2. improvedpharma.com [improvedpharma.com]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scribd.com [scribd.com]
- 10. scirp.org [scirp.org]
- 11. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
